molecular formula C22H16N2OS B2956435 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide CAS No. 391229-68-8

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide

Cat. No. B2956435
CAS RN: 391229-68-8
M. Wt: 356.44
InChI Key: OAHHSZZNKLYXSV-UHFFFAOYSA-N
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Description

“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide” is a chemical compound with the molecular formula C21H20N2O3S . It has a molecular weight of 380.47 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed description of the compound’s molecular structure .


Physical And Chemical Properties Analysis

“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide” has a molecular weight of 380.5 g/mol . It has a topological polar surface area of 88.7 Ų and a complexity of 520 . The compound is a solid at room temperature .

Scientific Research Applications

Anti-Cancer Properties

  • A study demonstrated the synthesis of compounds related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide and their effectiveness as antiproliferative agents against melanoma cell lines. Specifically, compounds with 1,4-dihydronaphthoquinone exhibited significant anticancer activity, suggesting their potential as anti-melanoma agents (Aly et al., 2020).

Corrosion Inhibition

  • Research into quinoxaline derivatives, which are structurally similar to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide, showed that these compounds are effective corrosion inhibitors for mild steel in acidic mediums. This suggests potential applications in industrial corrosion protection (Saraswat & Yadav, 2020).

Antimicrobial Activity

  • A series of derivatives including 1,4-naphthoquinone, which shares a structural motif with N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide, were synthesized and showed promising antibacterial and antifungal activities. This highlights their potential in developing new antimicrobial agents (Tandon et al., 2006).

Material Science Applications

  • A study focused on the synthesis of poly(naphtho[2,3-c]thiophene), a compound structurally related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide. The study suggested its application in conducting polymers, potentially useful in electronic devices (Ikenoue, 1990).

Antihyperglycemic Activity

  • Research into derivatives of thiazolidin-5-ylacetic acid, structurally related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide, showed potential antihyperglycemic activity. This could pave the way for new treatments for diabetes-related conditions (Imran et al., 2009).

Photocatalysis and Chemical Synthesis

  • A recent study demonstrated the use of compounds related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide in photocatalytic reactions, highlighting their potential in organic synthesis and environmental applications (Gan et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07, GHS08, and GHS09 pictograms, indicating that it may be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and may be very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(18-11-5-8-14-6-1-3-9-16(14)18)24-22-23-20-17-10-4-2-7-15(17)12-13-19(20)26-22/h1-11H,12-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHHSZZNKLYXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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